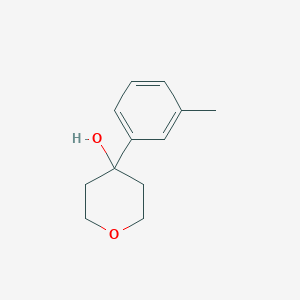

4-(3-Methylphenyl)oxan-4-ol

Description

4-(3-Methylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-methylphenyl substituent. This compound belongs to a broader class of oxan-4-ol derivatives, which are characterized by their six-membered oxygen-containing heterocyclic structure. Such compounds are frequently employed as intermediates in organic synthesis, pharmaceutical research, and material science due to their structural versatility and reactivity .

Properties

IUPAC Name |

4-(3-methylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEVYCNUMABXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with tetrahydrofuran-4-one. The reaction proceeds under anhydrous conditions and requires the use of a suitable solvent, such as diethyl ether or tetrahydrofuran. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.

Another method involves the catalytic hydrogenation of 4-(3-methylphenyl)oxan-4-one using a palladium catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

Oxidation: Formation of 4-(3-methylphenyl)oxan-4-one or 4-(3-methylphenyl)oxan-4-al.

Reduction: Formation of 4-(3-methylphenyl)oxane.

Substitution: Formation of 4-(3-methylphenyl)oxan-4-yl chloride or other substituted derivatives.

Scientific Research Applications

4-(3-Methylphenyl)oxan-4-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary distinction among oxan-4-ol derivatives lies in the substituents attached to the oxane ring and the phenyl group. Key analogs include:

Key Observations:

- Electron-Donating vs. In contrast, the chloro substituent in 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is electron-withdrawing, which may enhance electrophilic reactivity .

- Heterocyclic vs. Aromatic Substituents : Replacing the phenyl group with a pyrazole ring (as in 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol) introduces nitrogen atoms, likely improving solubility and enabling coordination in metal-catalyzed reactions .

Physicochemical Properties

- Purity : Most oxan-4-ol derivatives are synthesized to ≥95% purity, ensuring reliability in research applications .

- Solubility : The hydroxyl and amine groups enhance water solubility, whereas halogenated or aromatic substituents (e.g., chloro, methoxyphenyl) increase lipophilicity, impacting partition coefficients .

- Thermal Stability: Oxan-4-ol derivatives generally exhibit moderate stability, with melting points varying based on substituents.

Biological Activity

4-(3-Methylphenyl)oxan-4-ol is an organic compound belonging to the oxanols class, characterized by its unique structure that includes a methylphenyl group attached to an oxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's structure consists of a six-membered oxane ring with a hydroxyl group and a 3-methylphenyl substituent. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects. These include:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Cytotoxicity Against Cancer Cells : Some derivatives of oxanols have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be explored for its anticancer properties.

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with membrane-bound receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity :

- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assays :

- In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at higher concentrations, suggesting potential as an anticancer agent.

-

Anti-inflammatory Studies :

- Research involving murine models demonstrated that treatment with the compound reduced markers of inflammation, supporting its potential use in inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.